molecular formula C9H16N2O3 B1366056 Propyl 2-(3-oxopiperazin-2-yl)acetate CAS No. 90770-36-8

Propyl 2-(3-oxopiperazin-2-yl)acetate

Cat. No. B1366056
CAS RN: 90770-36-8
M. Wt: 200.23 g/mol
InChI Key: RTNSEXYFBJTZRF-UHFFFAOYSA-N
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Description

“Propyl 2-(3-oxopiperazin-2-yl)acetate” is a chemical compound . It is used in scientific research.


Molecular Structure Analysis

The molecular structure of “Propyl 2-(3-oxopiperazin-2-yl)acetate” is not explicitly provided in the available resources .


Chemical Reactions Analysis

The specific chemical reactions involving “Propyl 2-(3-oxopiperazin-2-yl)acetate” are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Propyl 2-(3-oxopiperazin-2-yl)acetate” are not explicitly provided in the available resources .

Scientific Research Applications

  • Thrombosis Treatment

    A 2-oxopiperazine derivative showed potent inhibitory effects on platelet aggregation, suggesting potential use in treating thrombotic diseases. This compound was considered for clinical trials (Kitamura et al., 2001).

  • Synthesis of Novel Heterocyclic Systems

    Interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides in specific conditions leads to the formation of new heterocyclic systems, highlighting the compound's role in diverse chemical syntheses (Svetlana et al., 2015).

  • Cyclization Reactions

    Cyclization of aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides with methyl 2-(3-oxopiperazin-2-yl)acetate leads to various derivatives, demonstrating the compound's utility in synthesizing diverse chemical structures (Shikhaliev et al., 2008).

  • Efficient Synthesis of Δ5-2-oxopiperazines

    A highly efficient synthesis process for Δ5-2-oxopiperazines was established, showcasing the compound's utility in synthetic chemistry (Cheng et al., 2002).

  • Development of Non-Peptide Fibrinogen Receptor Antagonists

    The compound has been used as a scaffold for developing non-peptide glycoprotein IIb-IIIa antagonists, indicating its potential in creating new therapeutic agents (Sugihara et al., 1998).

  • Bradykinin B1 Receptor Antagonists

    The compound is utilized in the discovery of potent oxopiperazine-based B1 receptor antagonists, highlighting its role in developing treatments for pain and inflammation (Chen et al., 2011).

  • Synthesis of Structurally Diverse 5-oxopiperazine-2-carboxylates

    The compound is instrumental in the facile synthesis of diverse 5-oxopiperazine-2-carboxylates, which act as dipeptide mimics (Limbach et al., 2009).

Safety And Hazards

The safety data sheet for a related compound, Ethyl 2-(3-oxo-2-piperazinyl)acetate, indicates that it causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fumes/gas/mist/vapours/spray and to use protective clothing. If swallowed or in contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

propyl 2-(3-oxopiperazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-2-5-14-8(12)6-7-9(13)11-4-3-10-7/h7,10H,2-6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNSEXYFBJTZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC1C(=O)NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406446
Record name Propyl 2-(3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 2-(3-oxopiperazin-2-yl)acetate

CAS RN

90770-36-8
Record name Propyl 2-(3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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